molecular formula C17H31NO5 B14735363 Diethyl(acetylamino)(octyl)propanedioate CAS No. 5440-55-1

Diethyl(acetylamino)(octyl)propanedioate

Cat. No.: B14735363
CAS No.: 5440-55-1
M. Wt: 329.4 g/mol
InChI Key: ZLHDLFXWXHVNOG-UHFFFAOYSA-N
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Description

Diethyl(acetylamino)(octyl)propanedioate, also known as diethyl acetamidomalonate, is an organic compound with the molecular formula C9H15NO5. It is a derivative of malonic acid and is commonly used in organic synthesis due to its versatile reactivity. This compound is characterized by the presence of an acetylamino group and two ethyl ester groups attached to a malonic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl(acetylamino)(octyl)propanedioate can be synthesized through the alkylation of diethyl malonate with an alkyl halide in the presence of a base such as sodium ethoxide. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the final compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl(acetylamino)(octyl)propanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl(acetylamino)(octyl)propanedioate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of diethyl(acetylamino)(octyl)propanedioate involves its reactivity as a nucleophile. The enolate ion formed from the compound can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity is exploited in various synthetic transformations to create complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl(acetylamino)(octyl)propanedioate is unique due to the presence of the acetylamino group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo multiple types of reactions, including alkylation and decarboxylation, sets it apart from other similar compounds .

Properties

CAS No.

5440-55-1

Molecular Formula

C17H31NO5

Molecular Weight

329.4 g/mol

IUPAC Name

diethyl 2-acetamido-2-octylpropanedioate

InChI

InChI=1S/C17H31NO5/c1-5-8-9-10-11-12-13-17(18-14(4)19,15(20)22-6-2)16(21)23-7-3/h5-13H2,1-4H3,(H,18,19)

InChI Key

ZLHDLFXWXHVNOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(=O)OCC)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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